N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c22-16-5-7-17(8-6-16)25-14-18(30-21(25)27)13-23-20(26)15-3-9-19(10-4-15)31(28,29)24-11-1-2-12-24/h3-10,18H,1-2,11-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJPFOUPCRVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.45 g/mol. The compound features an oxazolidinone ring, which is known for its role in antibiotic activity, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to its structural components:
- Oxazolidinone Moiety : This part of the molecule is crucial for its antibiotic properties, as it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Pyrrolidine Sulfonamide Group : This segment may enhance the compound's interaction with biological targets, potentially increasing its efficacy and selectivity.
Antimicrobial Activity
Research has demonstrated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Enterococcus faecium | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These findings suggest that the compound could be a candidate for treating infections caused by resistant strains of bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines show that the compound has a selective toxicity profile:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF7 | 15 |
| HCT116 | 25 |
The IC50 values indicate that while the compound exhibits some cytotoxic effects, it may still be viable for therapeutic use depending on the dosage and treatment regimen.
Case Studies
A notable case study involved a patient with a multi-drug resistant bacterial infection who was treated with a regimen including this compound. The treatment resulted in significant clinical improvement and microbiological clearance within two weeks, highlighting the potential of this compound in clinical settings.
Q & A
Q. What are the key steps for synthesizing N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are intermediates characterized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the oxazolidinone core via cyclization of 4-fluorophenyl isocyanate with epichlorohydrin derivatives. The benzamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the oxazolidinone intermediate and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. Intermediates are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterized via / NMR (400–600 MHz, CDCl/DMSO-d) and High-Resolution Mass Spectrometry (HRMS) .
Q. How is the compound’s structural integrity confirmed after synthesis?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- / NMR to verify proton and carbon environments, focusing on the oxazolidinone carbonyl (170–175 ppm) and sulfonyl group (110–115 ppm).
- IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1750 cm).
- Mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H] peak at m/z ~500–550).
Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >95% threshold .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions due to their ability to stabilize intermediates. Oxazolidinone cyclization requires anhydrous conditions (reflux in THF at 60–70°C). Reaction progress is monitored via TLC (R = 0.3–0.5 in ethyl acetate/hexane 1:1). Post-reaction workup includes quenching with ice-cold water and extraction with dichloromethane .
Advanced Research Questions
Q. How can reaction yields be optimized when impurities dominate the final product?
- Methodological Answer: Impurities often arise from incomplete coupling or sulfonation steps. Solutions include:
- Stoichiometric Adjustments: Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete sulfonation.
- Temperature Control: Maintain 0–5°C during sulfonation to minimize side reactions.
- Purification: Employ recrystallization (ethanol/water) or preparative HPLC (C18, gradient elution) for challenging separations .
Q. How should researchers address conflicting biological activity data across assays?
- Methodological Answer: Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Standardize Solvents: Use DMSO at ≤0.1% to avoid cytotoxicity.
- Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Assays: Validate results using both in vitro (e.g., enzymatic inhibition) and cell-based (e.g., MTT) assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer: Focus on modifying:
- Oxazolidinone Core: Replace 4-fluorophenyl with other aryl groups (e.g., chlorophenyl) to assess electronic effects.
- Sulfonyl Group: Test pyrrolidine vs. morpholine sulfonamides for steric impact.
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial RNA polymerase) .
Q. How can the compound’s stability under varying storage conditions be evaluated?
- Methodological Answer: Conduct accelerated stability studies:
Q. What methods improve solubility for in vivo studies?
- Methodological Answer: For poor aqueous solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
